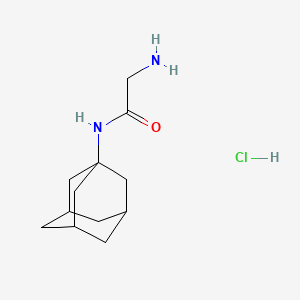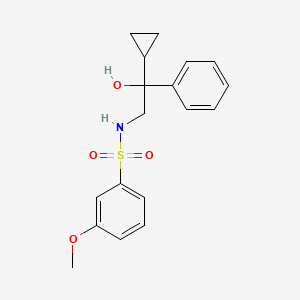![molecular formula C14H18N2O3 B2357464 N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide CAS No. 2411278-81-2](/img/structure/B2357464.png)
N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide is a complex organic compound that features a pyridine ring substituted with a cyclopentyloxy group and an oxirane (epoxide) ring attached to a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of a 6-cyclopentyloxypyridine intermediate. This can be achieved through a nucleophilic substitution reaction where a cyclopentyl alcohol reacts with a halogenated pyridine derivative under basic conditions.
Introduction of the Oxirane Ring: The next step involves the formation of the oxirane ring. This can be accomplished by reacting the pyridine intermediate with an epoxide precursor, such as epichlorohydrin, under basic conditions to form the oxirane ring.
Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the oxirane-containing intermediate with an amine, such as ammonia or a primary amine, under suitable conditions to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
科学研究应用
N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This can result in the inhibition or activation of specific biological pathways, depending on the nature of the target and the context of the interaction.
相似化合物的比较
Similar Compounds
N-[(6-Methoxypyridin-3-yl)methyl]oxirane-2-carboxamide: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
N-[(6-Ethoxypyridin-3-yl)methyl]oxirane-2-carboxamide: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.
N-[(6-Propoxypyridin-3-yl)methyl]oxirane-2-carboxamide: Similar structure but with a propoxy group instead of a cyclopentyloxy group.
Uniqueness
N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide is unique due to the presence of the cyclopentyloxy group, which can impart specific steric and electronic properties to the compound
属性
IUPAC Name |
N-[(6-cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(12-9-18-12)16-8-10-5-6-13(15-7-10)19-11-3-1-2-4-11/h5-7,11-12H,1-4,8-9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKZNFNFHJAYLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)CNC(=O)C3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Fluorophenyl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2357385.png)
![1-[2-(8,9-dimethoxy-5-{[(3-methoxyphenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2357389.png)
![2-[(6-chloropyridin-3-yl)formamido]-N,N-dimethyl-3-phenylpropanamide](/img/structure/B2357390.png)
![Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2357391.png)
![[5-chloro-1-(4-chlorophenyl)triazol-4-yl]methyl N-methylcarbamate](/img/structure/B2357392.png)
![4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2357393.png)
![3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester](/img/structure/B2357396.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2357397.png)
![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2357398.png)




